molecular formula C12H13FN2Si B1391955 5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-01-0

5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1391955
M. Wt: 232.33 g/mol
InChI Key: CWLBIWBZPQAUCP-UHFFFAOYSA-N
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Description

“5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C12H13FN2Si . It is part of the Fluorinated Building Blocks and Halogenated Heterocycles . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string CSi(C)C#Cc1c(F)cnc2[nH]ccc12 . This string represents the connectivity and arrangement of atoms in the molecule.

Scientific Research Applications

Synthesis Techniques and Derivative Development

One stream of research focuses on synthesizing derivatives of pyrrolopyridine, including 5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine, and exploring their potential applications. For example, a study outlined an efficient synthesis route for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives via a one-pot, three-component approach, highlighting the versatility of pyrrolopyridine compounds in chemical synthesis (Vilches-Herrera et al., 2013). Similarly, another research effort described the synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyridines through palladium-catalyzed heteroannulation, further demonstrating the compound's utility in creating structurally diverse molecules (Park et al., 1998).

Molecular Docking and QSAR Studies

In the realm of computational chemistry, studies have utilized derivatives of pyrrolopyridine for molecular docking and quantitative structure-activity relationship (QSAR) analyses. For instance, research on 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline and related compounds provided insights into their orientations and active conformations when complexed with c-Met kinase, a crucial enzyme in cancer pathways. This work emphasizes the potential of pyrrolopyridine derivatives in designing targeted cancer therapies (Caballero et al., 2011).

Luminescent Probes Development

Another innovative application involves the development of highly luminescent probes based on pyrrolopyridine frameworks. Research in this area has led to the creation of novel bodipy-based fluorophores attached to pyridine and pyrrolopyridine cores, showcasing the potential of these compounds in fluorescence-based applications, such as imaging and sensor technology (Ulrich & Ziessel, 2004).

Antitumor Activity and Drug Development

Furthermore, derivatives of 5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine have been explored for their antitumor activities. Studies have synthesized nortopsentin analogues, showcasing significant tumor volume inhibition in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These findings highlight the compound's potential as a scaffold for developing new antitumor agents (Carbone et al., 2013).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle it with care and use appropriate safety measures when working with it in a laboratory setting.

properties

IUPAC Name

2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2Si/c1-16(2,3)7-5-9-10-4-6-14-12(10)15-8-11(9)13/h4,6,8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLBIWBZPQAUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C2C=CNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678430
Record name 5-Fluoro-4-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1228666-01-0
Record name 5-Fluoro-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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